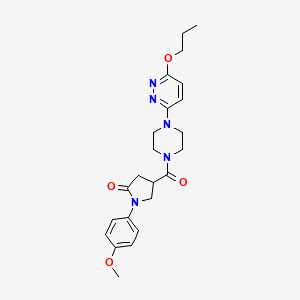
5-Phenyl-1,3,4-oxadiazole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-1,3,4-oxadiazole-2-carbonitrile is a compound that contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . This compound is part of a larger group of compounds known as oxadiazoles, which have been found to exhibit various biological activities .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, including 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile, often involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . Another synthesis method involves the reaction of 5-phenyl-1,3,4-oxadiazole with a novel condensing agent .Molecular Structure Analysis
The molecular structure of 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile has been elucidated using various techniques such as 1H and 13C NMR, as well as X-ray diffraction (XRD) analysis .Physical And Chemical Properties Analysis
5-Phenyl-1,3,4-oxadiazole-2-carbonitrile is a solid compound with a molecular weight of 171.16 . It is stored in a dry room temperature environment .Scientific Research Applications
Antibacterial Activity
The oxadiazole nucleus, a feature in 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile, has demonstrated varied biological activities. For instance, compounds with 1,3,4-oxadiazole moieties have shown notable antibacterial properties. Studies like those by Parameshwar et al. (2017) have focused on synthesizing novel oxadiazole derivatives and testing them for antibacterial effectiveness, reflecting the potential of 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile in this area (Parameshwar, Selvam, Ghashang, & Guhanathan, 2017).
Versatile Condensing Agent
The versatility of 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile extends to its use as a condensing agent. Saegusa et al. (1989) discovered that derivatives of this compound can efficiently aid in the synthesis of amides, esters, and ureas, highlighting its utility in organic synthesis and potential applications in pharmaceuticals and materials science (Saegusa, Watanabe, & Nakamura, 1989).
Antimicrobial and Hemolytic Activity
Further emphasizing its biological activity, Gul et al. (2017) synthesized derivatives of 1,3,4-oxadiazole compounds and evaluated them for antimicrobial and hemolytic activities. These compounds, related to 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile, showed considerable action against various microbial species, underscoring the potential of this chemical structure in developing new antimicrobial agents (Gul et al., 2017).
Chemical Synthesis and Pharmaceutical Applications
In the realm of chemical synthesis and potential pharmaceutical applications, studies like those by Faheem (2018) have explored the pharmacological potential of oxadiazole derivatives. These compounds have been examined for their toxicity, antioxidant, analgesic, and anti-inflammatory properties, revealing the broad scope of research and application possibilities for 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile (Faheem, 2018).
Fluorescent Chemosensors
Zhou et al. (2005) explored the use of oxadiazole moieties in novel polyphenylenes, which act as fluorescent chemosensors for ions like fluoride. This application is particularly interesting as it opens avenues for the use of 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile in sensing technologies and materials science (Zhou, Cheng, Wang, Jing, & Wang, 2005).
Safety And Hazards
Future Directions
Oxadiazoles, including 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile, are of interest in the field of drug discovery due to their versatility and the variety of biological activities they exhibit . Future research may focus on the design of new chemical entities based on the oxadiazole scaffold to act against resistant microorganisms . Additionally, oxadiazoles can be converted to other five-membered heterocycles, providing further avenues for exploration .
properties
IUPAC Name |
5-phenyl-1,3,4-oxadiazole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRNWWWBJSHFJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-1,3,4-oxadiazole-2-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-tert-butylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2426198.png)
![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B2426199.png)




![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]cyclopentanecarboxamide](/img/structure/B2426209.png)
![5-[2-(morpholin-4-ylcarbonyl)phenyl]-N-(2-morpholin-4-ylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B2426210.png)


![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B2426217.png)
![7-hydroxy-N-(4-methylbenzyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2426218.png)